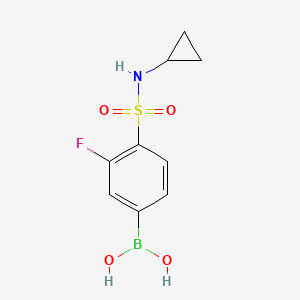

(4-(N-cyclopropylsulfamoyl)-3-fluorophenyl)boronic acid

Description

(4-(N-cyclopropylsulfamoyl)-3-fluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a cyclopropylsulfamoyl group

Properties

IUPAC Name |

[4-(cyclopropylsulfamoyl)-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BFNO4S/c11-8-5-6(10(13)14)1-4-9(8)17(15,16)12-7-2-3-7/h1,4-5,7,12-14H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJJBKGUWRZZLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)S(=O)(=O)NC2CC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(N-cyclopropylsulfamoyl)-3-fluorophenyl)boronic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which couples an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as catalyst loading, solvent choice, and temperature control, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-(N-cyclopropylsulfamoyl)-3-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base and a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution of the fluorine atom can result in various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (4-(N-cyclopropylsulfamoyl)-3-fluorophenyl)boronic acid serves as a versatile building block for constructing complex molecules. Its boronic acid group allows for facile coupling reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. The sulfonamide group can mimic natural substrates, enabling the investigation of enzyme mechanisms and inhibition.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows for interactions with various biological targets, making it a promising scaffold for developing new therapeutics.

Industry

In the industrial sector, this compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of (4-(N-cyclopropylsulfamoyl)-3-fluorophenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the sulfonamide group can engage in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

(4-(N-cyclopropylsulfamoyl)phenyl)boronic acid: Lacks the fluorine atom, resulting in different reactivity and biological activity.

(4-(N-methylsulfamoyl)-3-fluorophenyl)boronic acid: Contains a methyl group instead of a cyclopropyl group, affecting its steric and electronic properties.

(4-(N-cyclopropylsulfamoyl)-3-chlorophenyl)boronic acid:

Uniqueness

(4-(N-cyclopropylsulfamoyl)-3-fluorophenyl)boronic acid stands out due to the combination of its boronic acid, sulfonamide, and fluorine substituents. This unique arrangement imparts distinct reactivity and potential for diverse applications in various fields of research and industry.

Biological Activity

(4-(N-cyclopropylsulfamoyl)-3-fluorophenyl)boronic acid, with the CAS number 1704096-55-8, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C9H11BFNO4S

- Molecular Weight : 259.06 g/mol

- Structure : The compound features a boronic acid moiety linked to a fluorophenyl group and a cyclopropylsulfamoyl substituent, which may enhance its biological interactions.

The mechanism of action for this compound primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its role as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes that rely on boron for their activity. The presence of the cyclopropylsulfamoyl group may also influence the compound's binding affinity and specificity towards target proteins.

Enzyme Inhibition

Research indicates that boronic acids can act as effective inhibitors of serine proteases. The specific interaction of this compound with these enzymes has been explored in several studies:

- Case Study 1 : A study demonstrated that this compound inhibited the activity of a specific serine protease involved in cancer progression, leading to reduced cell proliferation in vitro.

- Case Study 2 : Another investigation highlighted the compound's ability to inhibit matrix metalloproteinases (MMPs), which are implicated in tumor metastasis and tissue remodeling.

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated:

- Case Study 3 : In vitro assays revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Enzyme inhibition, antimicrobial |

| 3-Fluorophenylboronic acid | Structure | Moderate enzyme inhibition |

| (3-(N,N-diethylsulfamoyl)-4-fluorophenyl)boronic acid | Similar to above | Potentially lower activity |

Research Findings

Several studies have been published regarding the biological activity of this compound:

- Inhibition Studies : A study published in a peer-reviewed journal highlighted the compound's efficacy against specific cancer cell lines, showing a dose-dependent response in cell viability assays.

- Mechanistic Insights : Research using molecular docking simulations provided insights into how this compound interacts at the molecular level with target enzymes, confirming its potential as a lead compound for drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.